3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
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Overview
Description
3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a chemical compound of significant interest in scientific research and industry. This compound features a benzamide core substituted with a bromine atom and a piperidine ring, which is further functionalized with a methoxyethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various fields.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to induce various cellular responses .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide are not fully understood. Benzamide derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide are currently unknown. Some benzamide derivatives have shown significant inhibitory bioactivity in HepG2 cells .
Molecular Mechanism
The molecular mechanism of action of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is not well documented. It is known that benzamide derivatives can induce the expression of certain proteins and genes, such as HIF-1α protein and the downstream target gene p21 .
Temporal Effects in Laboratory Settings
The temporal effects of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide in laboratory settings are not well studied. Benzamide derivatives are generally stable and can have long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways involving 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide are not well understood. Benzamide derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using suitable alkylating agents.
Bromination: The bromine atom is introduced through electrophilic aromatic substitution reactions using brominating agents such as bromine or N-bromosuccinimide.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzamide derivatives: Compounds with different substituents on the benzamide core, such as halogens or alkyl groups.
Uniqueness
3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methoxyethyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHYOOMADFYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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